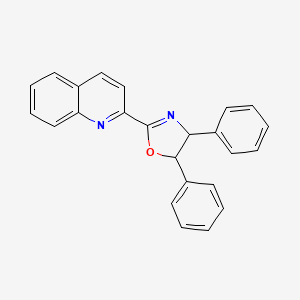
(S,R)-BisPh-Quinox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R)-BisPh-Quinox is a chiral ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The unique structure of this compound, which includes both phosphine and quinoxaline moieties, contributes to its effectiveness in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-BisPh-Quinox typically involves the reaction of a quinoxaline derivative with a phosphine compound. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a quinoxaline halide and a phosphine borane complex. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R)-BisPh-Quinox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline.
Substitution: Nucleophilic substitution reactions can occur at the phosphine or quinoxaline sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, dihydroquinoxalines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S,R)-BisPh-Quinox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of chiral pharmaceuticals, which can have different biological activities based on their enantiomeric form.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism by which (S,R)-BisPh-Quinox exerts its effects involves the coordination of the phosphine and quinoxaline moieties to a metal center. This coordination creates a chiral environment that facilitates enantioselective catalysis. The molecular targets include transition metal complexes, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-BisPh-Quinox: Another chiral ligand with similar applications but different enantioselectivity.
(S,S)-BisPh-Quinox: A stereoisomer of (S,R)-BisPh-Quinox with distinct catalytic properties.
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its high enantioselectivity.
Uniqueness
This compound is unique due to its specific combination of phosphine and quinoxaline moieties, which provide a distinct chiral environment. This uniqueness allows for high enantioselectivity in catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C24H18N2O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H |
InChI-Schlüssel |
RLOADAOBQOTJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
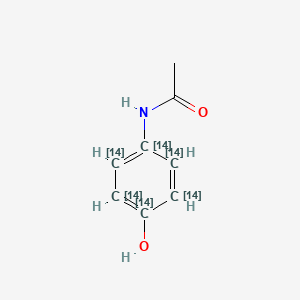
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
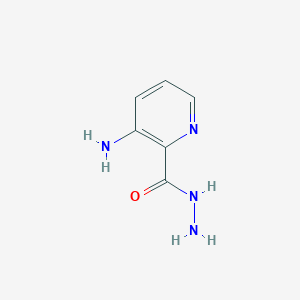
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

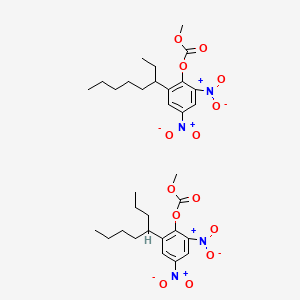
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
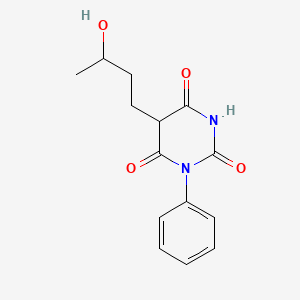
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
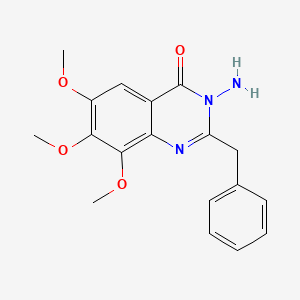
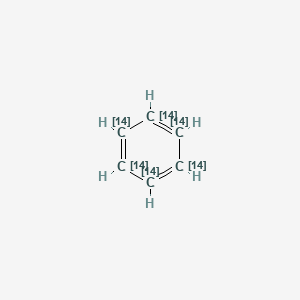
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
